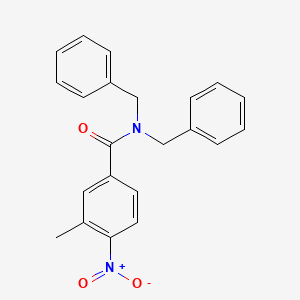

N,N-dibenzyl-3-methyl-4-nitrobenzamide

説明

特性

IUPAC Name |

N,N-dibenzyl-3-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-17-14-20(12-13-21(17)24(26)27)22(25)23(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYJCVXWZLCGOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-3-methyl-4-nitrobenzamide typically involves the reaction of 3-methyl-4-nitrobenzoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

化学反応の分析

Types of Reactions: N,N-dibenzyl-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in ethanol.

Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.

Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed:

Reduction: N,N-dibenzyl-3-methyl-4-aminobenzamide.

Substitution: N,N-dialkyl-3-methyl-4-nitrobenzamide.

Hydrolysis: 3-methyl-4-nitrobenzoic acid and benzylamine.

科学的研究の応用

N,N-dibenzyl-3-methyl-4-nitrobenzamide has several applications in scientific research:

作用機序

The mechanism of action of N,N-dibenzyl-3-methyl-4-nitrobenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro group can participate in redox reactions, while the benzyl groups may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

類似化合物との比較

Substituent Effects on the Benzamide Core

The table below compares substituent positions and functional groups in analogous benzamide derivatives:

Key Observations :

- Electron-Withdrawing Effects : The 4-nitro group in all analogs enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution. Additional nitro groups (e.g., in ) further polarize the aromatic ring.

- Directing Groups : The N,O-bidentate group in highlights how N-substituents with heteroatoms can coordinate metals, a property that may extend to N,N-dibenzyl derivatives in catalytic contexts.

Structural and Crystallographic Insights

- N,N-Dicyclohexyl-4-nitrobenzamide: X-ray analysis () reveals nonplanar amide bonds due to steric clashes between cyclohexyl groups, which may reduce crystallinity compared to less hindered analogs .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The hydroxy group participates in hydrogen bonding, stabilizing the crystal lattice .

Pharmacological and Catalytic Potential

- Pharmacology : N-(3-Chlorophenethyl)-4-nitrobenzamide () is studied for its structural similarity to β-phenylethylamine, a neurotransmitter analog . The dibenzyl variant’s lipophilicity may enhance blood-brain barrier penetration.

- Catalysis : The N,O-bidentate group in ’s compound facilitates metal-catalyzed C–H activation . The dibenzyl groups in the target compound could similarly stabilize metal complexes while offering tunable steric environments.

Q & A

Q. What are the mechanistic pathways for nitro group participation in catalytic C–H activation reactions?

- Methodology :

- Isotopic labeling : N-labeled nitrobenzamides track nitrogen migration in Pd-catalyzed coupling reactions.

- In-situ IR spectroscopy : Monitor intermediate formation (e.g., nitrene species) under catalytic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。